molecular formula C12H16N2O3 B3316338 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide CAS No. 953746-58-2

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide

Cat. No.: B3316338
CAS No.: 953746-58-2
M. Wt: 236.27 g/mol
InChI Key: GYCSEZDLCKNECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide typically involves multiple steps. One common route starts with the preparation of 5-amino-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(5-amino-2-methoxyphenoxy)acetic acid. This intermediate is subsequently converted to the final product by reacting with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxyphenol: Shares the amino and methoxy groups but lacks the cyclopropylacetamide moiety.

    2-(5-amino-2-methoxyphenoxy)-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of the cyclopropyl group.

Uniqueness

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which may enhance its stability and bioavailability compared to similar compounds. This structural feature also allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-10-5-2-8(13)6-11(10)17-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCSEZDLCKNECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Reactant of Route 4
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Reactant of Route 5
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.